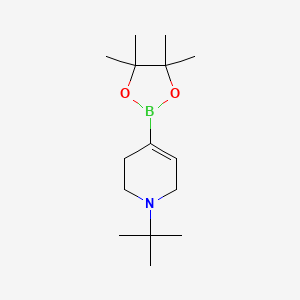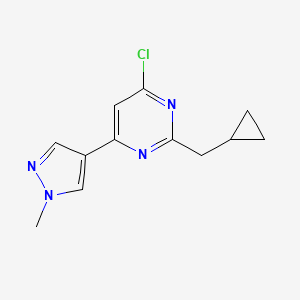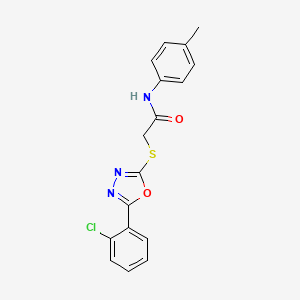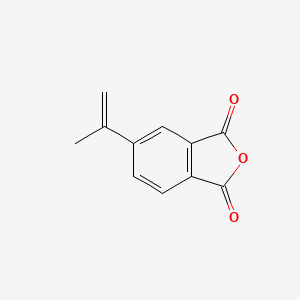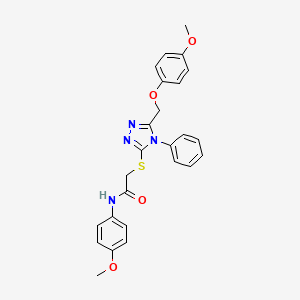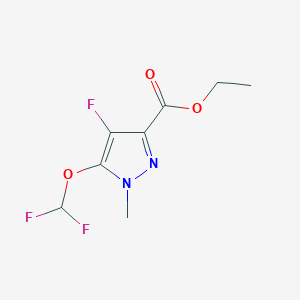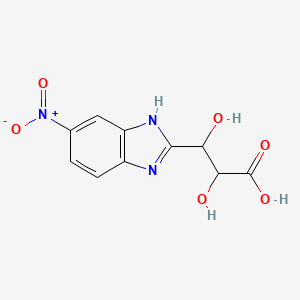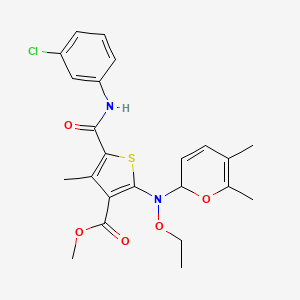
4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile is a complex organic compound that features multiple heterocyclic rings, including pyridine and triazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could produce amines or alcohols.
科学研究应用
4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. These interactions can modulate signaling pathways and biochemical processes, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
3-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)benzoic acid: Another compound with a similar triazole-pyridine structure, used in coordination chemistry.
2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile: A related compound with potential biological activity.
Uniqueness
4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile is unique due to its specific arrangement of heterocyclic rings and the presence of the picolinonitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C20H12N10 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
4-[5-[4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C20H12N10/c21-11-15-9-13(3-7-23-15)18-26-20(30-29-18)16-10-14(4-8-24-16)19-25-17(27-28-19)12-1-5-22-6-2-12/h1-10H,(H,25,27,28)(H,26,29,30) |
InChI 键 |
FXHAGQVTLDOSOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C4=NC(=NN4)C5=CC(=NC=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


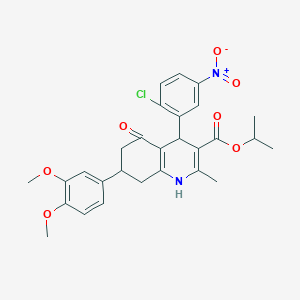
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
